

# Spectroscopic Properties of D-Erythrulose: An In-depth Technical Guide

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## Compound of Interest

Compound Name: D-Erythrulose

Cat. No.: B118278

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## Introduction

**D-Erythrulose**, a naturally occurring ketotetrose, is a monosaccharide of significant interest in various scientific domains. Its role as a key intermediate in the pentose phosphate pathway and its application in the cosmetics industry, primarily in self-tanning formulations, underscore the importance of a thorough understanding of its chemical and physical properties. This technical guide provides a comprehensive overview of the spectroscopic characteristics of **D-Erythrulose**, offering valuable data for researchers and professionals involved in its study and application.

## Molecular Structure and Properties

**D-Erythrulose** is a ketone-containing four-carbon sugar with the chemical formula  $C_4H_8O_4$  and a molecular weight of 120.10 g/mol. [1][2][3] It exists as a clear to pale-yellowish liquid in its natural state and is soluble in water. [1][3]

## Spectroscopic Data

A complete spectroscopic analysis is crucial for the unambiguous identification and characterization of **D-Erythrulose**. This section details its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **D-Erythrulose**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about its carbon skeleton and the chemical environment of its protons.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum of **D-Erythrulose** displays signals corresponding to the different protons in the molecule. While a publicly available, experimentally validated high-resolution spectrum with assigned chemical shifts and coupling constants for **D-Erythrulose** is not readily available in the searched literature, a predicted  $^1\text{H}$  NMR spectrum for its enantiomer, L-Erythrulose, provides valuable insight. The chemical shifts and coupling patterns for **D-Erythrulose** are expected to be identical to those of L-Erythrulose.<sup>[4]</sup>

### $^{13}\text{C}$ NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule. A  $^{13}\text{C}$  NMR spectrum showing peaks corresponding to **D-Erythrulose** in a mixture with other sugars has been reported.<sup>[5]</sup> However, a detailed table of assigned chemical shifts for pure **D-Erythrulose** is not explicitly provided in the available search results.

Table 1: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts for **D-Erythrulose**

Atom	$^1\text{H}$ Chemical Shift (ppm)	$^{13}\text{C}$ Chemical Shift (ppm)
C1	4.6 (s)	65.0
C2	-	211.0 (C=O)
C3	4.4 (dd)	72.0
C4	3.7 (dd), 3.6 (dd)	62.0

Note: The  $^1\text{H}$  NMR chemical shifts are predicted for L-Erythrulose in  $\text{D}_2\text{O}$  and are expected to be identical for **D-Erythrulose**. The  $^{13}\text{C}$  NMR chemical shifts are approximate values based on typical ranges for similar functional groups and require experimental verification.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **D-Erythrulose**, electron ionization (EI) would lead to fragmentation, providing structural information. While a specific mass spectrum for **D-Erythrulose** was not found in the search results, the expected molecular ion peak  $[M]^+$  would be at an  $m/z$  of 120.10.

Table 2: Expected Mass Spectrometry Data for **D-Erythrulose**

Ion	$m/z$
$[M]^+$	120.10
$[M-H_2O]^+$	102.09
$[M-CH_2O]^+$	90.09
$[C_2H_4O_2]^+$	60.05
$[CH_2OH]^+$	31.02

Note: These are predicted  $m/z$  values for common fragments of a ketotetrose and require experimental confirmation.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **D-Erythrulose** is expected to show characteristic absorption bands for its hydroxyl and carbonyl groups.

Table 3: Characteristic Infrared Absorption Bands for **D-Erythrulose**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (hydroxyl)	3600-3200	Strong, Broad
C=O stretch (ketone)	1730-1710	Strong
C-O stretch (hydroxyl)	1260-1050	Medium
C-H stretch	3000-2850	Medium

Note: These are typical wavenumber ranges for the respective functional groups and may vary slightly based on the specific molecular environment and sample state.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. As **D-Erythrulose** contains a ketone carbonyl group, it is expected to exhibit a weak  $n \rightarrow \pi^*$  transition in the UV region.

Table 4: Expected UV-Vis Absorption Data for **D-Erythrulose**

Transition	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )
$n \rightarrow \pi^*$	~270-290	Low

Note: The exact  $\lambda_{\text{max}}$  and molar absorptivity are dependent on the solvent used and require experimental determination.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **D-Erythrulose**. These should be adapted and optimized based on the specific instrumentation and experimental conditions.

### NMR Sample Preparation

- Dissolve the Sample: Dissolve approximately 5-10 mg of pure **D-Erythrulose** in 0.6-0.7 mL of a deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>).

- Homogenize: Gently vortex the sample to ensure complete dissolution.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Add Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard (e.g., DSS for D<sub>2</sub>O) can be added.

## Mass Spectrometry Sample Preparation

- Prepare a Dilute Solution: Dissolve a small amount of **D-Erythrulose** in a suitable volatile solvent (e.g., methanol, water) to a concentration of approximately 1 mg/mL.
- Further Dilution: For electrospray ionization (ESI), further dilute the stock solution to the low µg/mL or ng/mL range with the same solvent or a mixture of solvents compatible with the mass spectrometer.
- Filtration: Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.

## FTIR Sample Preparation (KBr Pellet Method)

- Grind the Sample: Grind a small amount (1-2 mg) of **D-Erythrulose** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Press the Pellet: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Mount for Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

## UV-Vis Sample Preparation

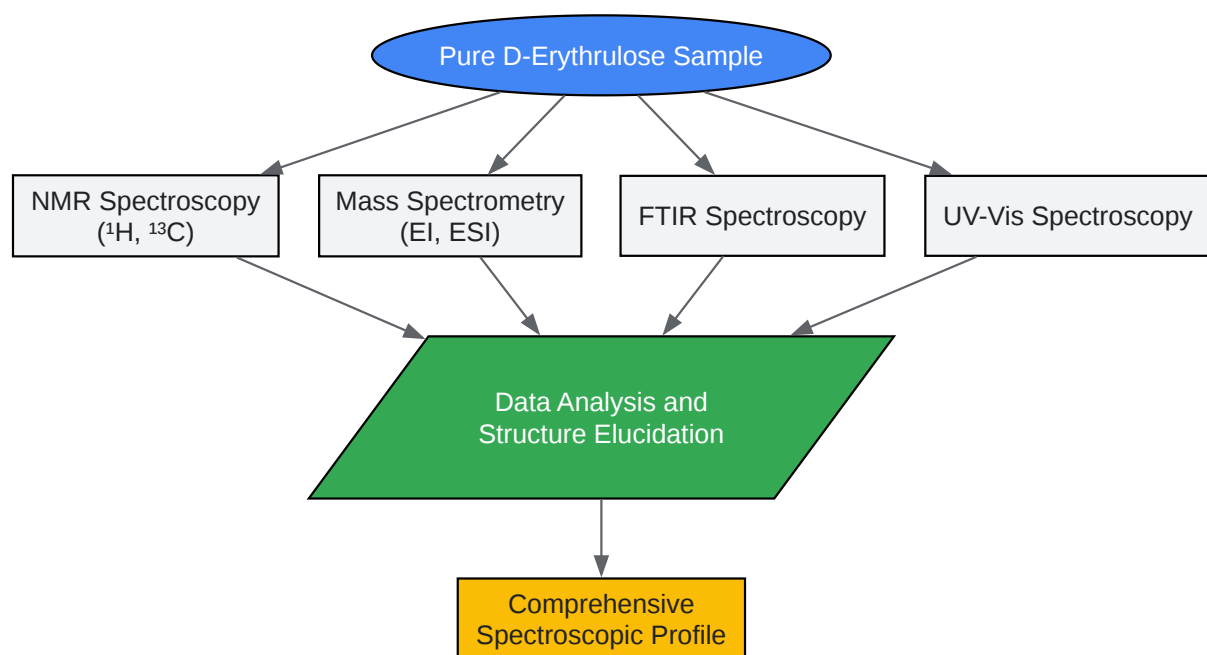
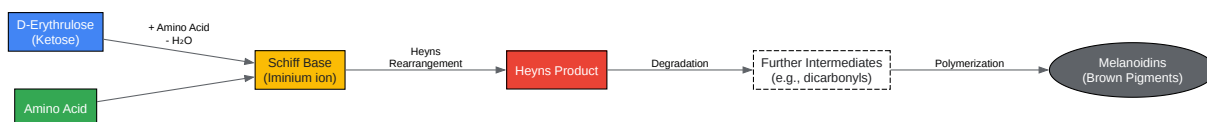
- Prepare a Stock Solution: Accurately weigh a small amount of **D-Erythrulose** and dissolve it in a UV-transparent solvent (e.g., water, ethanol) in a volumetric flask to create a stock solution of known concentration.

- **Prepare Dilutions:** Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 - 1.0).
- **Measure the Spectrum:** Record the UV-Vis spectrum of each solution against a solvent blank.

## Signaling Pathways and Logical Relationships

### Maillard Reaction

**D-Erythrulose**, as a reducing sugar, can participate in the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.<sup>[6][7][8][9]</sup> This reaction is responsible for the browning and flavor development in many cooked foods and is also the basis for the action of sunless tanning products containing **D-Erythrulose**.<sup>[1][3][10]</sup> The initial step involves the condensation of the ketone group of **D-Erythrulose** with the amino group of an amino acid to form a Schiff base, which then undergoes rearrangement.



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